molecular formula C15H10O5 B2954892 5-(4-Methoxyphenoxy)isobenzofuran-1,3-dione CAS No. 63196-11-2

5-(4-Methoxyphenoxy)isobenzofuran-1,3-dione

Cat. No. B2954892
CAS RN: 63196-11-2
M. Wt: 270.24
InChI Key: CPNKLRCSVDVGQD-UHFFFAOYSA-N
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Description

“5-(4-Methoxyphenoxy)isobenzofuran-1,3-dione” is a chemical compound with the CAS Number: 63196-11-2 . It has a molecular weight of 270.24 . The IUPAC name for this compound is 5-(4-methoxyphenoxy)isobenzofuran-1,3-dione .


Molecular Structure Analysis

The InChI code for “5-(4-Methoxyphenoxy)isobenzofuran-1,3-dione” is 1S/C15H10O5/c1-18-9-2-4-10(5-3-9)19-11-6-7-12-13(8-11)15(17)20-14(12)16/h2-8H,1H3 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

“5-(4-Methoxyphenoxy)isobenzofuran-1,3-dione” is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Photochemical Transformations

The photochemistry of related compounds has been explored, revealing that certain photoreactions may be utilized in synthetic organic chemistry to produce various derivatives with high selectivity. Such reactions involve irradiation in specific solvents leading to different photoproducts, indicating potential pathways for modifying or creating related compounds for various applications (Plíštil et al., 2006).

Synthesis of Heterocycles

One-step synthesis methods have been developed for important classes of heterocycles, including isoindole-1,3-diones, via palladium-catalyzed aminocarbonylation. This process highlights a straightforward approach to synthesizing compounds that are structurally similar or related to 5-(4-Methoxyphenoxy)isobenzofuran-1,3-dione, indicating its potential utility in generating novel materials or drugs with significant yields and functional group tolerance (Worlikar & Larock, 2008).

Novel Isobenzofuranone Derivatives

Research into marine fungi associated with starfish has led to the isolation of novel isobenzofuranone derivatives, showcasing the potential of 5-(4-Methoxyphenoxy)isobenzofuran-1,3-dione analogs in bioactive compound discovery. Such compounds have shown moderate cytotoxic activity against various cancer cell lines, suggesting their applicability in drug development and cancer research (Lan et al., 2014).

Chemical Synthesis and Medicinal Chemistry

The compound and its derivatives have been synthesized and investigated for their biological activities, including anticholinesterase action, which is relevant in treating diseases like Alzheimer's. This demonstrates the compound's potential in medicinal chemistry for developing new therapeutic agents (Luo et al., 2005).

Anticancer Properties

Studies on the synthesis of new (dihydro)pyranonaphthoquinones and their epoxy analogs from related structures have revealed interesting cytotoxic activities against different cancer cell lines. This underscores the relevance of 5-(4-Methoxyphenoxy)isobenzofuran-1,3-dione in the development of anticancer agents and the exploration of its derivatives for potential therapeutic applications (Dang Thi et al., 2015).

Safety and Hazards

The safety information available indicates that “5-(4-Methoxyphenoxy)isobenzofuran-1,3-dione” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

5-(4-methoxyphenoxy)-2-benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c1-18-9-2-4-10(5-3-9)19-11-6-7-12-13(8-11)15(17)20-14(12)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNKLRCSVDVGQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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